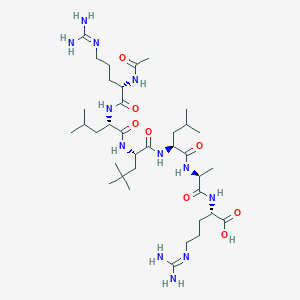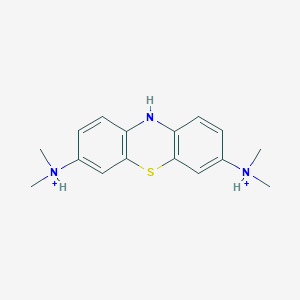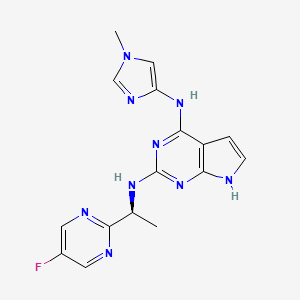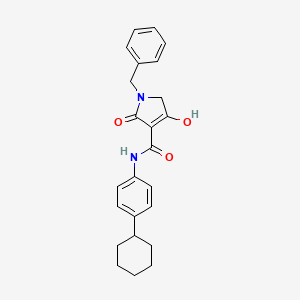![molecular formula C22H33N3O4 B10770840 [4-[(4-tert-butylcyclohexanecarbonyl)amino]phenyl] N-morpholin-4-ylcarbamate](/img/structure/B10770840.png)
[4-[(4-tert-butylcyclohexanecarbonyl)amino]phenyl] N-morpholin-4-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “PMID15026062C41” is a synthetic organic compound known for its activity as an inhibitor of hormone-sensitive lipase in humans . This compound has been studied for its potential therapeutic applications, particularly in the treatment of metabolic disorders.
Preparation Methods
The synthetic routes for compound “PMID15026062C41” involve several steps, including the use of specific reagents and reaction conditions. The preparation method typically includes:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of functional groups via substitution reactions.
Step 3: Purification and crystallization to obtain the final product.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using advanced techniques such as continuous flow synthesis and automated purification systems.
Chemical Reactions Analysis
Compound “PMID15026062C41” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Compound “PMID15026062C41” has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its role in regulating lipid metabolism and its potential as a therapeutic agent for metabolic disorders.
Medicine: Explored for its potential use in treating conditions such as obesity and type 2 diabetes by inhibiting hormone-sensitive lipase.
Mechanism of Action
The mechanism of action of compound “PMID15026062C41” involves its interaction with hormone-sensitive lipase, an enzyme responsible for the hydrolysis of stored triglycerides into free fatty acids. By inhibiting this enzyme, the compound reduces the breakdown of triglycerides, thereby decreasing the levels of free fatty acids in the bloodstream. This action is mediated through binding to the active site of the enzyme, preventing its catalytic activity .
Comparison with Similar Compounds
Compound “PMID15026062C41” can be compared with other hormone-sensitive lipase inhibitors, such as:
Compound A: Known for its higher potency but lower selectivity.
Compound B: Exhibits similar inhibitory activity but with different pharmacokinetic properties.
Compound C: Has a broader spectrum of activity but with potential off-target effects.
The uniqueness of compound “PMID15026062C41” lies in its balanced profile of potency, selectivity, and favorable pharmacokinetic properties, making it a promising candidate for further development.
Properties
Molecular Formula |
C22H33N3O4 |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
[4-[(4-tert-butylcyclohexanecarbonyl)amino]phenyl] N-morpholin-4-ylcarbamate |
InChI |
InChI=1S/C22H33N3O4/c1-22(2,3)17-6-4-16(5-7-17)20(26)23-18-8-10-19(11-9-18)29-21(27)24-25-12-14-28-15-13-25/h8-11,16-17H,4-7,12-15H2,1-3H3,(H,23,26)(H,24,27) |
InChI Key |
XSLDWDIQZLTRHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)C(=O)NC2=CC=C(C=C2)OC(=O)NN3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[2-[[[13-Amino-2-[(4-hydroxyphenyl)methyl]-4,14-dioxo-1,5-diazacyclotetradec-9-ene-6-carbonyl]amino]methyl]phenyl]acetic acid](/img/structure/B10770785.png)
![[1-[3-Methyl-2-(pyridine-4-carbonylamino)butanoyl]pyrrolidin-2-yl]boronic acid](/img/structure/B10770788.png)
![(7Z)-7-hydroxyimino-N-pyridin-2-yl-1,7a-dihydrocyclopropa[b]chromene-1a-carboxamide](/img/structure/B10770796.png)

![[3H]pentazocine](/img/structure/B10770819.png)
![[(1S,11R)-1,12-dihydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl] 2-methylpropanoate](/img/structure/B10770822.png)

![4-[3-(1-benzofuran-5-yloxy)phenyl]-1-phosphonobutane-1-sulfonic acid](/img/structure/B10770836.png)

![2-[2-[[2-[[2-[[2-[[2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-4,4-dimethylpentanoyl]amino]-4-methylpentanoyl]amino]propanoylamino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B10770852.png)


